GAPDH-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

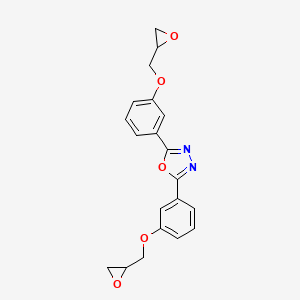

C20H18N2O5 |

|---|---|

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

2,5-bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C20H18N2O5/c1-3-13(7-15(5-1)23-9-17-11-25-17)19-21-22-20(27-19)14-4-2-6-16(8-14)24-10-18-12-26-18/h1-8,17-18H,9-12H2 |

InChI-Schlüssel |

IQCCNCOQRRJSTE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(O1)COC2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)OCC5CO5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of Koningic Acid: A Covalent GAPDH Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Koningic Acid (KA), a potent and selective covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Given the absence of a widely recognized inhibitor named "GAPDH-IN-1" in scientific literature, this document focuses on Koningic Acid as a representative and well-characterized example of a GAPDH inhibitor. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of how targeting GAPDH can be achieved and the downstream consequences of its inhibition.

Core Mechanism of Action: Covalent Inhibition of the GAPDH Active Site

Koningic Acid is a sesquiterpene lactone that acts as a specific and irreversible inhibitor of the glycolytic enzyme GAPDH.[1][2] Its primary mechanism involves the formation of a covalent bond with a critical cysteine residue within the enzyme's active site.[3][4]

Binding Site and Covalent Modification: The GAPDH-catalyzed conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate is dependent on the nucleophilic activity of a cysteine residue in its active site (Cys152 in human GAPDH).[5] Koningic Acid's structure features a reactive epoxide group. This epoxide is susceptible to nucleophilic attack by the thiol group of Cys152, resulting in the formation of a stable thioether bond. This covalent modification permanently inactivates the enzyme, as the catalytic cysteine is no longer available to participate in the reaction with G3P. Docking analyses have confirmed the binding of Koningic Acid to the active site of human GAPDH.

Kinetic Profile: Mechanistic studies have further elucidated the nature of this inhibition. Koningic Acid acts as a G3P-competitive and NAD+-uncompetitive inhibitor. This means that high concentrations of the substrate G3P can compete with Koningic Acid for binding to the active site, thereby reducing the inhibitor's potency. Conversely, the presence of the cofactor NAD+ appears to enhance the inhibitory activity of Koningic Acid.

Quantitative Data on Koningic Acid Activity

The potency of Koningic Acid has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of GAPDH by Koningic Acid

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Ki (G3P competitive) | 0.06 ± 0.003 µM | Purified Human GAPDH | Varies G3P, fixed NAD+ | |

| αKi (NAD+ uncompetitive) | 0.70 ± 0.02 µM | Purified Human GAPDH | Varies NAD+, fixed G3P | |

| Stoichiometry of Inactivation | ~1 mole of KA per mole of GAPDH | Purified Human GAPDH |

Table 2: Cellular Potency of Koningic Acid (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| Thyroid Cancer Cell Lines (unspecified) | Thyroid Cancer | Dose-dependent inhibition | MTT Assay | |

| Jurkat | T-cell Leukemia | ~4 µM | In-gel fluorescence (GAPDH activity) | |

| BT-474 | Breast Cancer | ~1 µM | Cell Viability Assay | |

| BT-549 | Breast Cancer | ~1 µM | Cell Viability Assay | |

| HCT116 | Colorectal Carcinoma | Not specified, used at IC50 | Cell Viability Assay | |

| G-401 | Rhabdoid Tumor of the Kidney | Concentration-dependent cytotoxicity | SRB Assay | |

| JMU-RTK-2 | Rhabdoid Tumor of the Kidney | Concentration-dependent cytotoxicity | SRB Assay |

Signaling Pathways and Cellular Effects of GAPDH Inhibition by Koningic Acid

The inhibition of GAPDH by Koningic Acid has profound effects on cellular metabolism and signaling, ultimately leading to anti-proliferative and pro-apoptotic outcomes, particularly in cancer cells that are highly reliant on glycolysis (the Warburg effect).

Metabolic Consequences: The primary metabolic effect of GAPDH inhibition is the disruption of glycolysis. This leads to a significant decrease in the production of ATP and lactic acid. Cells treated with Koningic Acid experience a rapid and extensive depletion of intracellular ATP levels. This energy crisis is a major contributor to the cytotoxic effects of the inhibitor.

Downstream Signaling and Cellular Fate: The metabolic stress induced by Koningic Acid triggers several downstream signaling events:

-

Inhibition of Proliferation and Colony Formation: By depriving cancer cells of the energy required for rapid growth, Koningic Acid effectively inhibits cell proliferation and the ability of cancer cells to form colonies in a dose-dependent manner.

-

Induction of Apoptosis: The severe depletion of ATP and disruption of cellular metabolism lead to the induction of programmed cell death, or apoptosis.

-

Modulation of Signaling Pathways: Studies in thyroid cancer cells have shown that Koningic Acid can inhibit the MAPK/ERK signaling pathway and decrease the levels of the anti-apoptotic protein Bcl-2.

Below is a diagram illustrating the central mechanism of Koningic Acid and its downstream cellular consequences.

Caption: Mechanism of Koningic Acid action and its cellular consequences.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of Koningic Acid.

GAPDH Enzyme Inhibition Assay

Objective: To determine the in vitro potency and mechanism of a compound's inhibitory activity against purified GAPDH.

Methodology:

-

Assay Principle: The activity of GAPDH is measured by monitoring the production of NADH, which absorbs light at 340 nm. The reaction is coupled with the subsequent enzyme, phosphoglycerate kinase, and measures the rate of NADH formation.

-

Reagents:

-

Purified rabbit muscle or human recombinant GAPDH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Glyceraldehyde-3-phosphate (G3P) substrate

-

NAD+ cofactor

-

Koningic Acid (or test inhibitor) dissolved in DMSO

-

3-Phosphoglycerate kinase (PGK)

-

ATP

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, NAD+, PGK, and ATP.

-

Add varying concentrations of Koningic Acid to the wells.

-

Pre-incubate the enzyme (GAPDH) with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate, G3P.

-

Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value or perform kinetic analysis (e.g., by varying substrate concentrations) to determine Ki values.

-

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of Koningic Acid on cancer cell lines.

Methodology:

-

Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Koningic Acid for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Extracellular Acidification Rate (ECAR) Assay

Objective: To measure the rate of glycolysis in live cells following treatment with Koningic Acid.

Methodology:

-

Assay Principle: ECAR is an indicator of the rate of lactate production, which is a direct consequence of glycolysis. This is measured using a specialized instrument that detects changes in pH in the extracellular medium.

-

Procedure:

-

Seed cells in a specialized microplate and allow them to adhere.

-

Treat the cells with Koningic Acid for the desired time.

-

Replace the culture medium with a low-buffered assay medium and incubate the cells in a non-CO2 incubator for approximately 1 hour.

-

Measure the basal ECAR.

-

Sequentially inject glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxy-D-glucose (a glycolysis inhibitor) to determine key parameters of glycolytic flux.

-

Analyze the data to determine the effect of Koningic Acid on glycolysis and glycolytic capacity.

-

The following diagram outlines a typical experimental workflow for characterizing a GAPDH inhibitor like Koningic Acid.

Caption: Experimental workflow for characterizing a GAPDH inhibitor.

Summary and Conclusion

Koningic Acid serves as an exemplary model for understanding the mechanism of covalent GAPDH inhibitors. By irreversibly binding to the catalytic cysteine Cys152, it effectively shuts down the enzyme's function, leading to a cascade of events including the inhibition of glycolysis, depletion of cellular ATP, and induction of apoptosis. This makes GAPDH an attractive target for therapeutic intervention, particularly in cancers exhibiting the Warburg effect. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working on the discovery and characterization of novel GAPDH inhibitors.

References

- 1. SPECIFIC INHIBITION OF GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE BY KONINGIC ACID (HEPTELIDIC ACID) [jstage.jst.go.jp]

- 2. Specific inhibition of glyceraldehyde-3-phosphate dehydrogenase by koningic acid (heptelidic acid). | Semantic Scholar [semanticscholar.org]

- 3. Koningic acid (heptelidic acid) inhibition of glyceraldehyde-3-phosphate dehydrogenases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]

The Discovery and Development of GAPDH-IN-1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a promising therapeutic target in oncology due to its pivotal role in glycolysis and its overexpression in various cancers. This technical guide details the discovery and development of a potent GAPDH inhibitor, herein referred to as GAPDH-IN-1 (using the well-documented inhibitor DC-5163 as a representative example). This document provides a comprehensive overview of its discovery through virtual screening, its mechanism of action, and its preclinical evaluation. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data to facilitate further research and development in this area.

Introduction

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation.[1] This metabolic reprogramming makes glycolytic enzymes attractive targets for anticancer therapies.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[2] Beyond its metabolic function, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair. Its overexpression in numerous cancers has correlated with poor prognosis, highlighting its potential as a therapeutic target.[2]

This guide focuses on the discovery and preclinical development of this compound (exemplified by DC-5163), a small molecule inhibitor of GAPDH.

Discovery of this compound

This compound (DC-5163) was identified through a docking-based virtual screening of a large compound library.[1] This computational approach allowed for the efficient identification of potential small molecules that could bind to the active site of GAPDH. The most promising candidates were then subjected to experimental validation to confirm their inhibitory activity.

Development Timeline

While a detailed day-by-day timeline is proprietary, the key milestones in the development of DC-5163 are marked by its major publications:

-

2020: The initial discovery of DC-5163 through virtual screening and its initial characterization as a GAPDH inhibitor with anti-proliferative and pro-apoptotic effects in cancer cells was published in Bioorganic Chemistry.

-

2024: A subsequent study published in Cancer Cell International provided a more in-depth in vivo analysis of DC-5163 in a breast cancer xenograft model, including efficacy and safety data.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of GAPDH and the subsequent disruption of cellular metabolism and induction of apoptosis.

Signaling Pathways and Cellular Effects

The inhibition of GAPDH by this compound initiates a cascade of events within cancer cells, as depicted in the following signaling pathway diagram.

Caption: Signaling pathway of this compound's anticancer activity.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound (DC-5163).

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Line | Reference |

| GAPDH Inhibition (IC50) | 176.3 nM | - | |

| Binding Affinity (Kd) | 3.192 µM | - | |

| Cell Proliferation (IC50) | 99.22 µM (48h) | MDA-MB-231 |

Table 2: In Vivo Efficacy (Breast Cancer Xenograft Model)

| Parameter | Treatment Group | Control Group | P-value | Reference |

| Tumor Growth | Markedly suppressed | Progressive growth | <0.0001 | |

| 18F-FDG Uptake (%ID/g) | Significantly decreased | Increased | <0.0001 | |

| 18F-FLT Uptake (%ID/g) | Significantly decreased | Increased | <0.01 |

Table 3: In Vivo Safety and Toxicity

| Parameter | Observation | Reference | | :--- | :--- | | | Body Weight | No significant difference compared to control | | | Histopathology (Heart, Liver, Spleen, Lung, Kidney) | No significant morphological changes | | | Hematological Indices | No significant effect | | | Hepatic and Renal Function | No significant hepatorenal toxicity | |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound (DC-5163).

GAPDH Activity Assay

This protocol is adapted from commercially available GAPDH activity assay kits.

Workflow Diagram:

Caption: Workflow for determining GAPDH enzymatic activity.

Methodology:

-

Sample Preparation: Homogenize cells or tissues in ice-cold GAPDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.

-

Reaction Setup: In a 96-well plate, add the sample lysate, GAPDH Assay Buffer, and the GAPDH substrate. For inhibitor studies, pre-incubate the lysate with this compound for a specified time.

-

Incubation: Incubate the plate at 37°C for 10-60 minutes.

-

Measurement: Measure the absorbance at 450 nm in a microplate reader. The rate of increase in absorbance is proportional to the GAPDH activity.

Cell Viability Assay (CCK-8)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Colony Formation Assay

This protocol describes a method for assessing the long-term proliferative capacity of cells.

Methodology:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Drug Treatment: Treat the cells with this compound at various concentrations.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fixing and Staining: Gently wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

-

Colony Counting: Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Flow Cytometry)

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to detect apoptotic cells.

Workflow Diagram:

Caption: Workflow for apoptosis detection by flow cytometry.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Immunoblotting

This protocol is for the detection of apoptosis-related proteins.

Methodology:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Breast Cancer Xenograft Model

This protocol describes the establishment and use of a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Efficacy and Toxicity Assessment: At the end of the study, sacrifice the mice, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry), and collect organs for toxicity evaluation.

Conclusion

This compound (as represented by DC-5163) is a promising small molecule inhibitor of GAPDH with potent in vitro and in vivo anticancer activity. Its mechanism of action, involving the disruption of glycolysis and induction of apoptosis, provides a strong rationale for its further development as a therapeutic agent for GAPDH-overexpressing cancers. The detailed protocols and quantitative data presented in this guide are intended to support and facilitate ongoing research in this field.

References

The Multifaceted Role of GAPDH: A Technical Guide to the Biological Consequences of its Inhibition

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed and highly conserved enzyme, long considered a classic "housekeeping" protein due to its canonical role in glycolysis. However, a growing body of evidence has unveiled a surprising functional diversity for GAPDH, implicating it in a multitude of non-glycolytic cellular processes. These include critical functions in apoptosis, DNA repair, and transcriptional regulation.[1][2] This functional plasticity has positioned GAPDH as an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological functions of GAPDH and the consequences of its inhibition, with a focus on the underlying molecular mechanisms, relevant signaling pathways, and key experimental methodologies. While specific data for a compound designated "GAPDH-IN-1" is not available in the public domain, this document will provide a comprehensive overview of GAPDH inhibition as a therapeutic strategy, supported by data from representative inhibitor studies.

Core Biological Functions of GAPDH

GAPDH's functions are intricately linked to its subcellular localization and post-translational modifications. Beyond its well-established role in the cytoplasm, GAPDH can translocate to the nucleus and mitochondria, where it partakes in distinct cellular processes.

Glycolysis and Energy Metabolism

In the cytoplasm, GAPDH catalyzes the sixth step of glycolysis: the reversible oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG).[1] This is a critical energy-yielding step that leads to the production of NADH and ATP. Inhibition of GAPDH's catalytic activity directly disrupts the glycolytic pathway, leading to a reduction in cellular ATP levels.[3] This is particularly detrimental to cells with high glycolytic rates, such as many cancer cells (the Warburg effect), making GAPDH a compelling target for anti-cancer therapies.[3]

Apoptosis and Cell Death

GAPDH is a key player in the induction of apoptosis. Under cellular stress conditions, such as oxidative stress, post-translational modifications like S-nitrosylation of a key cysteine residue can trigger the translocation of GAPDH to the nucleus. In the nucleus, GAPDH can interact with proteins such as Siah1, an E3 ubiquitin ligase, leading to the degradation of nuclear proteins and the activation of apoptotic pathways. Furthermore, GAPDH can accumulate in the mitochondria and interact with the voltage-dependent anion channel (VDAC), promoting the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).

Transcriptional Regulation and DNA Repair

Nuclear GAPDH also participates in transcriptional regulation and DNA repair. It has been shown to be a component of the OCA-S transcriptional coactivator complex and can modulate the activity of transcription factors. Additionally, GAPDH possesses uracil DNA glycosylase activity, contributing to the maintenance of genomic integrity.

Consequences of GAPDH Inhibition

Targeting GAPDH with small molecule inhibitors can have profound effects on cellular physiology, primarily stemming from the disruption of its diverse functions.

-

Metabolic Disruption: Inhibition of GAPDH's enzymatic activity leads to a bottleneck in glycolysis, resulting in decreased ATP production and an accumulation of glycolytic intermediates upstream of the enzyme. This energy depletion can trigger cell cycle arrest and cell death, particularly in highly glycolytic cancer cells.

-

Induction of Apoptosis: By preventing the non-glycolytic, pro-survival functions of GAPDH or by promoting its pro-apoptotic activities, inhibitors can sensitize cells to apoptosis.

-

Modulation of Signaling Pathways: GAPDH inhibition can impact various signaling pathways. For instance, it can affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Quantitative Data on GAPDH Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes quantitative data for other known GAPDH inhibitors to provide a comparative context for their potency.

| Inhibitor | Target | IC50 (µM) | Cell Line/System | Reference |

| ψGAPDH peptide | GAPDH oligomerization | - | - | |

| Saframycin A | GAPDH | - | Human cervical carcinoma |

Note: The table above is intended to be illustrative of the types of quantitative data available for GAPDH inhibitors. The lack of specific public data on "this compound" prevents its inclusion.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GAPDH inhibitors.

GAPDH Activity Assay (Colorimetric)

This assay measures the enzymatic activity of GAPDH by detecting the production of NADH.

Materials:

-

Cell or tissue lysate

-

GAPDH Assay Buffer

-

GAPDH Substrate

-

GAPDH Developer

-

NADH Standard

-

96-well clear flat-bottom plate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold GAPDH Assay Buffer. Centrifuge to remove insoluble debris and collect the supernatant.

-

NADH Standard Curve: Prepare a dilution series of the NADH standard in GAPDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well).

-

Reaction Setup: To each well of a 96-well plate, add the sample or NADH standard. Adjust the final volume with GAPDH Assay Buffer.

-

Reaction Mix: Prepare a reaction mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate.

-

Initiate Reaction: Add the reaction mix to each well. For a sample blank, omit the GAPDH Substrate.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.

-

Data Analysis: Calculate the GAPDH activity from the rate of NADH production, using the NADH standard curve for quantification.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of GAPDH inhibition on cell proliferation and cytotoxicity.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

GAPDH inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the GAPDH inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 of the inhibitor.

Visualizing GAPDH's Roles and Inhibition

The following diagrams, generated using the DOT language, illustrate key aspects of GAPDH biology and the experimental approach to its inhibition.

References

GAPDH-IN-1: A Technical Guide to its Use as a Probe for Glyceraldehyde-3-Phosphate Dehydrogenase Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme renowned for its canonical role in glycolysis. However, a growing body of evidence has unveiled a surprising repertoire of non-glycolytic, or "moonlighting," functions for GAPDH. These diverse roles, which include the regulation of apoptosis, response to oxidative stress, and DNA repair, are intimately linked to its subcellular localization and post-translational modifications. The development of specific molecular probes is crucial to dissecting these multifaceted functions. GAPDH-IN-1, a covalent inhibitor of GAPDH, has emerged as a valuable tool for investigating the intricate roles of this essential protein. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a probe to explore the diverse functions of GAPDH.

This compound: Mechanism of Action and Biochemical Properties

This compound, also known as GAPDH Inhibitor Compound F8, is a covalent inhibitor that targets the ubiquitous metabolic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase.[1] Its inhibitory action stems from the covalent modification of a key amino acid residue within the enzyme's active site.

Covalent Modification of GAPDH

Unlike many inhibitors that rely on non-covalent interactions, this compound forms a stable, covalent bond with GAPDH. This irreversible inhibition offers distinct advantages for its use as a molecular probe, ensuring a sustained and measurable effect on the enzyme's activity. The primary mechanism of action involves the reaction of its epoxide moiety with the carboxylate side chain of a specific aspartic acid residue, Asp35, located in the NAD+ binding pocket of GAPDH. This covalent adduction physically obstructs the binding of the essential cofactor NAD+, thereby inactivating the enzyme.

Quantitative Data for this compound

The potency of this compound has been quantified through various biochemical assays. The following table summarizes the key quantitative data available for this inhibitor.

| Parameter | Value | Cell Line | Reference |

| IC50 | 39.31 µM | HEK293 | [1] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of GAPDH enzymatic activity. The specific conditions under which this value was determined are crucial for experimental reproducibility and are detailed in the experimental protocols section.

Probing the Non-Glycolytic Functions of GAPDH with this compound

Beyond its established role in glycolysis, GAPDH participates in a range of cellular processes, including the induction of apoptosis and the response to oxidative stress. By inhibiting GAPDH's enzymatic activity, this compound can be utilized to investigate the non-glycolytic functions of the protein.

The Role of GAPDH in Apoptosis

Under cellular stress conditions, such as oxidative stress, GAPDH can translocate from the cytoplasm to the nucleus and mitochondria, where it can initiate apoptotic pathways.[2][3] A key interaction in this process is the binding of GAPDH to the E3 ubiquitin ligase Siah1.[4] This interaction is often triggered by the S-nitrosylation of a catalytic cysteine residue in GAPDH. The GAPDH-Siah1 complex then translocates to the nucleus, leading to the degradation of nuclear proteins and subsequent apoptosis.

While direct studies on the effect of this compound on the GAPDH-Siah1 interaction are not yet available, its ability to covalently modify the active site of GAPDH suggests it could be a powerful tool to investigate this pathway. By inhibiting GAPDH's catalytic function, researchers can explore whether this enzymatic activity is necessary for its pro-apoptotic functions.

GAPDH and Oxidative Stress

GAPDH is highly sensitive to oxidative stress, with its catalytic cysteine residue being a primary target for oxidation. This oxidative modification can inhibit its glycolytic activity and trigger its involvement in apoptotic signaling. The use of this compound allows for the specific inhibition of GAPDH's enzymatic function, enabling researchers to distinguish the effects of catalytic inhibition from the effects of oxidative modification on its non-glycolytic roles.

Experimental Protocols

To facilitate the use of this compound as a research tool, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is adapted for use with HEK293 cells to assess the effect of this compound on cell viability.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

GAPDH Enzymatic Activity Assay

This colorimetric assay measures the enzymatic activity of GAPDH in cell lysates.

Materials:

-

Cell lysate (prepared in a suitable lysis buffer)

-

GAPDH Assay Buffer (containing NAD+ and substrate)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare cell lysates from control and this compound treated cells.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add a specific amount of protein lysate (e.g., 10-20 µg) to each well.

-

Initiate the reaction by adding the GAPDH Assay Buffer.

-

Immediately measure the absorbance at 340 nm (for NADH production) or use a coupled reaction to produce a colored product measured at a different wavelength, according to the specific kit instructions.

-

Take readings at multiple time points to determine the reaction rate.

-

Calculate the specific activity of GAPDH (units/mg of protein) and compare the activity in treated versus control samples.

Western Blotting for GAPDH Expression

This protocol is used to assess the total protein levels of GAPDH.

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GAPDH antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to GAPDH function and the experimental use of this compound.

Caption: The central role of GAPDH in glycolysis and its inhibition by this compound.

Caption: The role of GAPDH in apoptosis via interaction with Siah1 and nuclear translocation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GAPDH, a novel regulator of the pro-apoptotic mitochondrial membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. siah-1 Protein Is Necessary for High Glucose-induced Glyceraldehyde-3-phosphate Dehydrogenase Nuclear Accumulation and Cell Death in Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Role of GAPDH in Apoptosis: A Technical Guide Featuring the Inhibitor GAPDH-IN-1

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a highly conserved enzyme renowned for its canonical role in glycolysis, where it catalyzes the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate.[1][2][3] Beyond this fundamental metabolic function, a growing body of evidence has implicated GAPDH in a variety of non-glycolytic processes, including transcription, DNA repair, and, notably, the regulation of apoptosis.[1][4] This guide provides an in-depth exploration of the molecular mechanisms governing GAPDH's involvement in programmed cell death and introduces GAPDH-IN-1 as a chemical tool for investigating these pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental protocols, and visualizes complex signaling cascades.

The Non-Canonical Role of GAPDH in Apoptotic Signaling

While traditionally viewed as a housekeeping protein, GAPDH's function in cell fate determination is complex and context-dependent. Under cellular stress, GAPDH can translocate from the cytoplasm to other subcellular compartments, such as the nucleus and mitochondria, to initiate pro-apoptotic events.

Nuclear Translocation and the GAPDH-Siah1 Cascade

A primary mechanism for GAPDH-mediated apoptosis involves its translocation to the nucleus. This process is often triggered by apoptotic stimuli that lead to the production of nitric oxide (NO).

-

S-Nitrosylation : NO S-nitrosylates a critical cysteine residue (C152) in the active site of GAPDH. This post-translational modification inactivates its glycolytic function and induces a conformational change.

-

Binding to Siah1 : The S-nitrosylated GAPDH gains the ability to bind to Siah1, an E3 ubiquitin ligase.

-

Nuclear Import : The GAPDH-Siah1 complex translocates to the nucleus, a process mediated by Siah1's nuclear localization signal.

-

Execution of Apoptosis : Within the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity. This leads to the degradation of specific nuclear proteins, thereby promoting apoptosis. Furthermore, nuclear GAPDH can interact with and activate the acetyltransferase p300/CBP, which in turn can activate downstream targets like p53 to cause cell death.

Upstream of this cascade, the tumor suppressor p53 has been shown to upregulate GAPDH expression in response to apoptotic insults, suggesting the existence of a positive feedback loop that amplifies the death signal.

Mitochondrial Involvement

In addition to nuclear translocation, GAPDH can accumulate in mitochondria during apoptosis. Studies suggest that mitochondrial GAPDH interacts with the voltage-dependent anion channel (VDAC1). This interaction is proposed to facilitate mitochondrial membrane permeabilization, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF), thereby triggering the intrinsic apoptotic pathway.

This compound: A Covalent Inhibitor for Studying GAPDH Function

This compound is a compound identified as a covalent inhibitor of GAPDH. By directly targeting the enzyme, it serves as a valuable tool to probe the consequences of GAPDH inhibition. Its primary characterized effect is the disruption of glucose metabolism and a reduction in cell viability in a concentration-dependent manner. Investigating the effects of this compound allows for the decoupling of GAPDH's metabolic functions from its non-metabolic, pro-apoptotic roles.

Quantitative Data on GAPDH and its Inhibition

The following table summarizes key quantitative findings related to GAPDH expression, activity, and inhibition from various studies. This data provides a baseline for designing and interpreting experiments.

| Parameter | Finding | Cell/System Context | Reference |

| Inhibitor Potency | IC50 = 39.31 µM | HEK293 cells | |

| Expression in Apoptosis | ~3-fold higher GAPDH expression in apoptotic cells vs. non-apoptotic cells. | CNS-derived cells | |

| Downregulation by Stress | 78% decrease in GAPDH protein after OxLDL treatment. | Smooth muscle cells | |

| Downregulation by Stress | 55% decrease in GAPDH protein after H₂O₂ treatment. | Smooth muscle cells |

Key Experimental Protocols

To investigate the role of GAPDH in apoptosis and the effects of inhibitors like this compound, a combination of techniques is required to assess protein levels, enzymatic activity, and cell fate.

Protocol 1: Western Blotting for GAPDH Expression and Translocation

This protocol is used to detect the levels of GAPDH protein in whole-cell lysates or subcellular fractions.

-

Cell Lysis :

-

Treat cells as required in the experimental design.

-

Wash cells with ice-cold PBS and collect by centrifugation.

-

For whole-cell lysates, resuspend the cell pellet in RIPA buffer supplemented with protease inhibitors.

-

For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (lysate) and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer :

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10% polyacrylamide).

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

-

Incubate the membrane with a primary antibody against GAPDH (e.g., at a 1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Preparation :

-

Culture and treat 1-5 x 10⁵ cells per sample as per the experimental design.

-

Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining :

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry :

-

Analyze the samples immediately by flow cytometry.

-

Healthy cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Protocol 3: Colorimetric GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in cell lysates.

-

Sample Preparation :

-

Prepare cell lysates from approximately 1 x 10⁶ cells by homogenizing in 100 µL of ice-cold GAPDH Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

-

Collect the supernatant for analysis.

-

-

Assay Reaction :

-

Prepare a reaction mixture according to the kit manufacturer's instructions (typically containing GAPDH substrate).

-

Add 1-50 µL of cell lysate to a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.

-

Add the reaction mixture to each well.

-

-

Measurement :

-

Immediately measure the absorbance at 450 nm in a kinetic mode using a microplate reader.

-

Record readings every 2-3 minutes for a period of 10-30 minutes.

-

The GAPDH activity is proportional to the rate of change in absorbance over time. Calculate the activity based on a standard curve (e.g., an NADH standard).

-

Conclusion

GAPDH is no longer considered merely a metabolic enzyme but a critical regulator of cell fate. Its ability to translocate to the nucleus and mitochondria under stress conditions positions it as a key player in the orchestration of apoptosis. The GAPDH-Siah1 signaling axis represents a significant pathway through which apoptotic signals are transduced to the cell's executive machinery. The use of specific inhibitors like this compound, in conjunction with the detailed molecular and cellular protocols provided herein, offers a robust framework for researchers to further dissect the intricate roles of GAPDH in cell death and explore its potential as a therapeutic target in various diseases.

References

- 1. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]

- 4. Glyceraldehyde-3-phosphate dehydrogenase, apoptosis, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Disruptor: An In-depth Technical Guide to GAPDH-IN-1's Effects on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond this canonical role in energy production, GAPDH is implicated in a multitude of non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking.[1][2][3] Its multifaceted nature and frequent overexpression in various cancers have positioned it as an attractive therapeutic target.[1][4] This technical guide delves into the effects of a specific covalent inhibitor, GAPDH-IN-1, on cellular metabolism, providing a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols for its study.

Quantitative Effects of this compound

This compound is a covalent inhibitor of GAPDH that has demonstrated a significant impact on both the enzymatic activity of GAPDH and the viability of cells. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (GAPDH Enzymatic Activity) | HEK293 Cell Lysates | 39.31 µM | |

| IC50 (Cell Viability) | HEK293 Cells | 50.64 µM |

Mechanism of Action of this compound

Unlike many GAPDH inhibitors that directly target the catalytic cysteine residue (Cys152), this compound exhibits a unique mechanism of action. It forms a covalent adduct with an aspartic acid residue (Asp35) within the active site of GAPDH. This interaction displaces the essential cofactor NAD+, leading to the inhibition of the enzyme's catalytic function. A notable consequence of this action is the enhanced reactivity of the catalytic cysteine (Cys152) to other molecules, such as cysteine-reactive probes. The inhibitory effect of this compound on GAPDH can be reversed by the addition of excess NAD+, suggesting a dynamic competition for the active site.

Caption: Mechanism of this compound covalent inhibition and reversal.

Effects on Cellular Metabolism and Signaling Pathways

Inhibition of GAPDH by compounds like this compound has profound effects on cellular metabolism. By blocking a key step in glycolysis, these inhibitors can lead to a decrease in ATP production and a redirection of metabolic flux.

Glycolysis and the Pentose Phosphate Pathway

Inhibition of GAPDH leads to an accumulation of upstream glycolytic intermediates. This metabolic bottleneck can divert glucose flux into the Pentose Phosphate Pathway (PPP). The PPP is crucial for generating NADPH, a key reductant in managing oxidative stress, and for producing precursors for nucleotide biosynthesis. This metabolic switch is a critical adaptive response of cells to glycolytic inhibition and oxidative stress.

Caption: Inhibition of GAPDH redirects glucose flux to the PPP.

Apoptosis Induction

Beyond its metabolic roles, GAPDH is a key player in the induction of apoptosis. Under cellular stress, particularly in response to nitric oxide (NO), GAPDH can be S-nitrosylated at its catalytic cysteine residue. This post-translational modification triggers a conformational change, enabling GAPDH to bind to the E3 ubiquitin ligase Siah1. The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 targets nuclear proteins for degradation, ultimately leading to programmed cell death. While this compound targets a different residue, its disruption of the active site and potential allosteric effects could influence these non-glycolytic functions, a subject for further investigation.

Caption: NO-induced nuclear translocation of GAPDH promotes apoptosis.

Experimental Protocols

The study of this compound and its effects on cellular metabolism involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

GAPDH Enzymatic Activity Assay

This assay measures the catalytic activity of GAPDH by monitoring the reduction of NAD+ to NADH.

Principle: The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to GAPDH activity.

Materials:

-

Cell lysate or purified GAPDH

-

This compound

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM EDTA)

-

NAD+ solution (e.g., 2.5 mM)

-

Glyceraldehyde-3-phosphate (G3P) solution (e.g., 10 mM)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare cell lysates or purified GAPDH at the desired concentration.

-

In a 96-well plate, add the cell lysate or purified enzyme.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

To initiate the reaction, add the assay buffer containing NAD+ and G3P.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for a period of 10-20 minutes.

-

Calculate the rate of NADH production (change in absorbance per minute).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay

This assay determines the effect of this compound on the viability of cultured cells.

Principle: Tetrazolium salts (e.g., MTT, XTT) are reduced by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

HEK293 cells (or other cell line of interest)

-

Cell culture medium

-

This compound

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours).

-

After the incubation period, add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value by plotting cell viability against the concentration of this compound.

Experimental Workflow for Studying this compound

A typical workflow for characterizing the effects of this compound is outlined below.

Caption: Workflow for investigating this compound's cellular effects.

Conclusion

This compound represents an intriguing tool for probing the multifaceted roles of GAPDH in cellular metabolism and beyond. Its unique mechanism of action, targeting an aspartic acid residue to allosterically affect the active site, provides a distinct approach compared to traditional cysteine-reactive inhibitors. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting GAPDH and to unravel the intricate network of metabolic and signaling pathways it governs. Further studies are warranted to elucidate the precise downstream metabolic consequences of this compound and its impact on the non-glycolytic functions of GAPDH in various cellular contexts.

References

The Impact of GAPDH-IN-1 on the Non-Glycolytic Functions of Glyceraldehyde-3-Phosphate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme renowned for its canonical role in glycolysis. However, a growing body of evidence has solidified its status as a moonlighting protein with critical non-glycolytic functions, including the regulation of apoptosis, autophagy, and DNA repair. These ancillary roles are intricately linked to its subcellular localization, post-translational modifications, and protein-protein interactions. GAPDH-IN-1, a small molecule inhibitor targeting the active site of GAPDH, has emerged as a valuable pharmacological tool to probe both the metabolic and non-metabolic activities of this multifaceted enzyme. This technical guide provides an in-depth exploration of the impact of this compound on the non-glycolytic functions of GAPDH, offering insights into its mechanisms of action and outlining detailed experimental protocols for its investigation.

Introduction: The Moonlighting Functions of GAPDH

Beyond its well-established role in energy production, GAPDH participates in a diverse array of cellular processes. These non-glycolytic functions are often triggered by cellular stress signals, leading to post-translational modifications and translocation of GAPDH to different subcellular compartments, including the nucleus and mitochondria.[1][2] By inhibiting the catalytic activity of GAPDH, this compound provides a means to dissect the intricate signaling pathways governed by these non-canonical roles.[2]

Impact of this compound on Apoptosis

GAPDH is a key regulator of apoptotic cell death.[3][4] Under apoptotic stimuli, such as oxidative stress, GAPDH can be S-nitrosylated, which facilitates its binding to the E3 ubiquitin ligase Siah1. This complex then translocates to the nucleus, where Siah1 mediates the degradation of nuclear proteins, ultimately leading to apoptosis. Furthermore, GAPDH can accumulate in the mitochondria and interact with the voltage-dependent anion channel (VDAC1), promoting the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).

By binding to the active site of GAPDH, this compound is expected to modulate these pro-apoptotic functions. Inhibition of GAPDH could potentially disrupt the S-nitrosylation-dependent interaction with Siah1, thereby preventing nuclear translocation and subsequent apoptotic events.

Quantitative Data Summary: Expected Effects of this compound on Apoptosis

The following table summarizes the anticipated quantitative outcomes from experiments investigating the effect of this compound on apoptosis.

| Parameter | Assay | Expected Outcome with this compound | Rationale |

| Cell Viability | MTT Assay | Increased cell viability in the presence of apoptotic stimuli | Inhibition of GAPDH-mediated pro-apoptotic pathways. |

| Apoptotic Cells | Annexin V/PI Staining | Decreased percentage of apoptotic cells | Reduction in the execution of the apoptotic program. |

| Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | Decreased luminescence signal | Inhibition of the downstream apoptotic cascade. |

| GAPDH-Siah1 Interaction | Co-immunoprecipitation | Reduced co-precipitation of Siah1 with GAPDH | Disruption of the S-nitrosylation-dependent binding. |

| GAPDH Nuclear Translocation | Western Blot of Nuclear Fractions | Decreased levels of GAPDH in the nucleus | Blockade of the Siah1-mediated nuclear import. |

| Cytochrome c Release | Western Blot of Cytosolic Fractions | Decreased levels of cytochrome c in the cytosol | Prevention of mitochondrial outer membrane permeabilization. |

Experimental Protocols

2.2.1. Assessment of GAPDH-Siah1 Interaction by Co-Immunoprecipitation

-

Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with an apoptotic stimulus (e.g., etoposide or sodium nitroprusside) in the presence or absence of varying concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-GAPDH antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the immune complexes.

-

Washing: Wash the beads extensively with IP buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Siah1 and anti-GAPDH antibodies.

2.2.2. Analysis of GAPDH Nuclear Translocation by Subcellular Fractionation and Western Blotting

-

Cell Treatment: Treat cells as described in section 2.2.1.

-

Subcellular Fractionation: Harvest cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate nuclear and cytoplasmic extracts.

-

Western Blotting: Determine the protein concentration of each fraction. Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE. Transfer to a PVDF membrane and probe with antibodies against GAPDH, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-tubulin).

Signaling Pathway Diagram

Impact of this compound on Autophagy

GAPDH is also implicated in the regulation of autophagy, a cellular process for the degradation of damaged organelles and proteins. Under conditions of low glucose, GAPDH can stimulate autophagy by inhibiting mTOR signaling through its interaction with Rheb. Additionally, nuclear GAPDH can activate SIRT1, a deacetylase that promotes autophagy.

Inhibition of GAPDH by this compound may therefore modulate autophagy. By disrupting the energy-sensing role of GAPDH, this compound could potentially alter the autophagic flux in response to metabolic stress.

Quantitative Data Summary: Expected Effects of this compound on Autophagy

| Parameter | Assay | Expected Outcome with this compound | Rationale |

| LC3-II/LC3-I Ratio | Western Blot | Altered ratio | LC3-II is a marker of autophagosome formation. |

| p62/SQSTM1 Levels | Western Blot | Altered levels | p62 is a receptor for cargo destined for autophagic degradation and is itself degraded. |

| Autophagic Flux | LC3 Turnover Assay | Altered autophagic flux | Measures the rate of autophagosome degradation. |

| SIRT1 Activity | SIRT1 Activity Assay | Decreased activity | Nuclear GAPDH activates SIRT1. |

Experimental Protocols

3.2.1. Assessment of Autophagic Flux by Western Blotting

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations for the desired time. In parallel, treat cells with an autophagy inhibitor such as bafilomycin A1 or chloroquine in the final hours of the experiment to block the degradation of autophagosomes.

-

Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described previously. Probe the membranes with antibodies against LC3B and p62/SQSTM1. GAPDH should be used as a loading control, though its levels may be affected by the inhibitor.

-

Analysis: Quantify the band intensities for LC3-I, LC3-II, and p62. The accumulation of LC3-II and p62 in the presence of the lysosomal inhibitor is indicative of autophagic flux.

Workflow Diagram

Impact of this compound on DNA Repair

Nuclear GAPDH plays a significant role in maintaining genomic integrity by participating in DNA repair processes. It has been shown to be involved in base excision repair (BER) and can interact with key DNA repair proteins such as APE1 and PARP1. The nuclear translocation of GAPDH is often a prerequisite for its function in DNA repair.

By inhibiting GAPDH, this compound could potentially impair the DNA repair capacity of cells, rendering them more sensitive to DNA damaging agents.

Quantitative Data Summary: Expected Effects of this compound on DNA Repair

| Parameter | Assay | Expected Outcome with this compound | Rationale |

| DNA Damage | Comet Assay | Increased tail moment | Indicates an increase in DNA strand breaks. |

| γH2AX Foci | Immunofluorescence | Increased number of foci | γH2AX is a marker for DNA double-strand breaks. |

| Cell Survival | Clonogenic Assay | Decreased cell survival after DNA damage | Impaired ability of cells to repair lethal DNA lesions. |

| BER Efficiency | In vitro BER Assay | Decreased repair efficiency | Direct assessment of the base excision repair pathway. |

Experimental Protocols

4.2.1. Assessment of DNA Damage by Comet Assay

-

Cell Treatment: Treat cells with a DNA damaging agent (e.g., hydrogen peroxide or MMS) in the presence or absence of this compound.

-

Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Logical Relationship Diagram

Conclusion

This compound serves as a critical tool for elucidating the complex, non-glycolytic roles of GAPDH in fundamental cellular processes such as apoptosis, autophagy, and DNA repair. By providing a means to pharmacologically inhibit GAPDH, researchers can gain deeper insights into the signaling pathways that govern these functions and explore the therapeutic potential of targeting GAPDH in various diseases. The experimental frameworks provided in this guide offer a starting point for the comprehensive investigation of this compound's impact on the multifaceted nature of GAPDH. Further research is warranted to generate specific quantitative data on the effects of this compound and to fully unravel the therapeutic implications of modulating the non-glycolytic functions of this essential protein.

References

The Emergence of GAPDH as a Therapeutic Target in Oncology: A Technical Overview of Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), traditionally regarded as a housekeeping protein essential for glycolysis, is increasingly recognized for its multifaceted role in cancer progression.[1][2][3] Beyond its metabolic function, GAPDH is implicated in a range of cellular processes critical to tumor growth and survival, including apoptosis, DNA repair, and cell cycle regulation.[1][4] This has led to a growing interest in GAPDH as a potential therapeutic target. This technical guide synthesizes the findings from preliminary studies investigating the effects of GAPDH inhibition in cancer cells, providing a foundation for the development of novel anti-cancer agents. While a specific inhibitor designated "GAPDH-IN-1" is not extensively documented in the reviewed literature, this paper will discuss the broader implications of GAPDH inhibition, using data from studies involving GAPDH depletion and other inhibitory mechanisms as a proxy for the potential effects of such a compound.

The Multifaceted Role of GAPDH in Cancer Biology

GAPDH is a pivotal enzyme in the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands—a phenomenon known as the Warburg effect. However, its functions extend far beyond energy metabolism. GAPDH is a "moonlighting" protein with diverse roles depending on its subcellular localization and post-translational modifications.

-

Cytoplasmic GAPDH: In the cytoplasm, besides its role in glycolysis, GAPDH is involved in the regulation of mRNA stability and trafficking between the endoplasmic reticulum and the Golgi apparatus.

-

Nuclear GAPDH: Upon translocation to the nucleus, GAPDH participates in fundamental processes such as the maintenance of DNA integrity, transcriptional regulation, and the induction of apoptosis.

Dysregulation of GAPDH expression is a common feature in many human cancers, often correlating with reduced patient survival. This underscores its potential as a prognostic biomarker and a target for therapeutic intervention.

Effects of GAPDH Inhibition on Cancer Cell Proliferation and Survival

Studies utilizing techniques such as RNA interference (RNAi) to deplete GAPDH have provided significant insights into its role in cancer cell viability.

Induction of Cell Cycle Arrest

A consistent finding across multiple studies is that the depletion of GAPDH leads to a halt in cell proliferation. This is primarily achieved through the induction of cell cycle arrest, typically at the G1 phase.

The mechanism underlying this cell cycle arrest is often dependent on the tumor suppressor protein p53. In p53-proficient cancer cells, GAPDH depletion leads to the stabilization of p53 and the subsequent accumulation of the cyclin-dependent kinase (CDK) inhibitor p21. In contrast, this effect is not observed in p53-null cells, highlighting the critical role of the p53 pathway in mediating the cytostatic effects of GAPDH inhibition.

Modulation of Apoptosis

The role of GAPDH in apoptosis is complex and appears to be context-dependent. Under certain cellular stress conditions, nuclear translocation of GAPDH is a key step in initiating apoptosis. Nitric oxide (NO) can enhance the binding of GAPDH to SIAH1, an E3 ubiquitin ligase. This complex then moves to the nucleus, where GAPDH stabilizes SIAH1, leading to the degradation of nuclear proteins and subsequent apoptosis.

Conversely, the PI3K/AKT signaling pathway, which is often hyperactivated in cancer, can inhibit GAPDH-induced apoptosis. AKT can phosphorylate GAPDH, preventing its nuclear translocation and thereby promoting cell survival.

Quantitative Data from GAPDH Depletion Studies

The following tables summarize key quantitative findings from studies on GAPDH depletion in various cancer cell lines.

| Cell Line | Method of Inhibition | Key Finding | Fold Change/IC50 | Reference |

| A549 (Lung Carcinoma) | RNA interference (siRNA) | Increased resistance to Cytarabine | 50-fold increase in IC50 (1.68 µM vs 0.03 µM) | |

| A549 (Lung Carcinoma) | RNA interference (siRNA) | No significant change in sensitivity to Doxorubicin | IC50 of 0.05 µM vs 0.035 µM in control | |

| A549 and UO-31 (Renal Carcinoma) | RNA interference (siRNA) | Decreased cytotoxicity of various antimetabolite drugs | 3 to 50-fold decrease | |

| A549 and UO-31 | RNA interference (siRNA) | ATP depletion | 3 to 4-fold |

Signaling Pathways Modulated by GAPDH Inhibition

The inhibition of GAPDH has been shown to impact several critical signaling pathways in cancer cells.

The p53-p21 Pathway

As previously mentioned, a primary mechanism by which GAPDH depletion induces cell cycle arrest is through the activation of the p53 pathway.

Caption: p53-mediated cell cycle arrest upon GAPDH inhibition.

The PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Insulin and hypoxia can stimulate GAPDH expression and activate the PI3K/AKT pathway. Activated AKT can then phosphorylate GAPDH, which enhances its glycolytic activity and promotes drug resistance and tumor formation.

Caption: Regulation of GAPDH by the PI3K/AKT pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these preliminary findings.

GAPDH Depletion using RNA Interference

-

Objective: To specifically reduce the expression of GAPDH in cancer cell lines.

-

Reagents:

-

Cancer cell lines (e.g., A549, UO-31)

-

GAPDH-specific small interfering RNA (siRNA) and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM or other serum-free medium

-

Complete growth medium

-

-

Protocol:

-

Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.

-

Dilute siRNA in serum-free medium.

-

Dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

-

Incubate for 4-6 hours, then replace with complete growth medium.

-

Harvest cells for downstream analysis (e.g., Western blotting, cell cycle analysis) 48-72 hours post-transfection.

-

Western Blot Analysis for Protein Expression

-

Objective: To quantify the levels of GAPDH, p53, and p21 proteins.

-

Protocol:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-GAPDH, anti-p53, anti-p21) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Harvest and wash cells with PBS.

-

Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

-

Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to measure DNA content.

-

Future Directions and Conclusion

The preliminary studies on GAPDH inhibition in cancer cells have laid a crucial groundwork for the development of a new class of anti-cancer therapeutics. The findings consistently demonstrate that targeting GAPDH can lead to cell cycle arrest and, in some contexts, apoptosis. However, the observation that GAPDH depletion can also induce resistance to certain chemotherapeutic agents highlights the complexity of its role and the need for further investigation.

Future research should focus on:

-

The development and characterization of specific small molecule inhibitors of GAPDH, such as the conceptual "this compound".

-

Elucidating the precise mechanisms that determine whether GAPDH inhibition leads to cytostasis, apoptosis, or chemoresistance in different cancer types.

-

Investigating the potential for combination therapies, where GAPDH inhibitors could be used to sensitize tumors to other anti-cancer agents.

References

- 1. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancerindex.org [cancerindex.org]

- 4. Glyceraldehyde 3-Phosphate Dehydrogenase Depletion Induces Cell Cycle Arrest and Resistance to Antimetabolites in Human Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An Initial Investigation of GAPDH-IN-1 and Other GAPDH Inhibitors in Neurodegenerative Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme classically known for its role in glycolysis. However, a growing body of evidence has implicated GAPDH in a range of non-glycolytic processes, including the regulation of apoptosis, DNA repair, and protein aggregation.[1][2][3][4] In the context of neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease, the aberrant function and subcellular localization of GAPDH have been identified as key contributors to neuronal cell death.[5] Specifically, the nuclear translocation of GAPDH, often triggered by oxidative stress, and its interaction with other proteins like Siah1 and amyloid-beta (Aβ), represent critical pathogenic events.

This has led to the exploration of small molecule inhibitors of GAPDH as potential therapeutic agents. While a specific compound designated "GAPDH-IN-1" is not prominently documented in the reviewed literature, a number of other inhibitors have been investigated for their neuroprotective effects. This technical guide provides an in-depth overview of the preclinical investigation of these GAPDH inhibitors in various neurodegenerative models. We will focus on the quantitative data supporting their efficacy, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Quantitative Data on GAPDH Inhibitors in Neurodegenerative Models

The following tables summarize the key quantitative findings from studies on GAPDH inhibitors in models of neurodegeneration.

Table 1: In Vitro Efficacy of GAPDH Inhibitors

| Compound | Model System | Outcome Measured | Concentration | Result | Reference |

| R-(-)-Deprenyl | In vitro GAPDH-Siah1 binding assay | Inhibition of GAPDH-Siah1 binding | 0.01 nM | Detectable diminution of binding | |

| R-(-)-Deprenyl | In vitro GAPDH-Siah1 binding assay | Inhibition of GAPDH-Siah1 binding | 1 nM | Significant inhibition of binding | |

| TCH346 | RAW264.7 cells (LPS-IFN treated) | Prevention of GAPDH nitrosylation | 1 nM | Prevention of S-nitrosylation | |